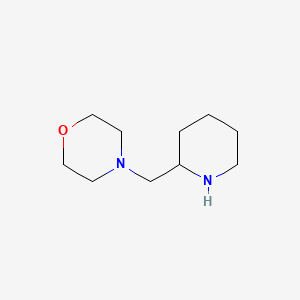

4-(Piperidin-2-ylmethyl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-(piperidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJYUVGVMCELLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390348 | |

| Record name | 4-(piperidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81310-58-9 | |

| Record name | 4-(piperidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-ylmethyl)morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method includes the use of a rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of scalable catalytic processes. For example, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-2-ylmethyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the morpholine or piperidine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of rhodium or ruthenium catalysts.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-2-ylmethyl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Wirkmechanismus

The mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key analogues and their biological activities:

Key Comparative Insights

Morpholine vs. Piperidine/Piperazine in Receptor Potentiation

- In trisubstituted pyrimidines (e.g., CID2992168), morpholine derivatives exhibit superior EP2 receptor potentiation (fold shift = 12.3) compared to piperidine (fold shift = 3.1) or piperazine analogues. The oxygen atom in morpholine likely enhances hydrogen bonding or electronic interactions with the receptor .

- Replacement of piperidine with morpholine in pyrazole hybrids (e.g., anti-trypanosomal agents) improves activity (IC50 = 1.0 µM for morpholine vs. 1.1 µM for piperazine), suggesting subtle but critical steric or electronic advantages .

Physicochemical Properties

- For instance, 4-(4,6-Dichloropyrimidin-2-yl)morpholine is utilized in agrochemical formulations due to its balanced lipophilicity and stability .

Biologische Aktivität

4-(Piperidin-2-ylmethyl)morpholine, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a morpholine ring substituted with a piperidine moiety. Its molecular formula is C11H18N2O, and it has a molecular weight of approximately 194.28 g/mol. The synthesis typically involves the reaction of morpholine with piperidine derivatives under controlled conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The compound's ability to cross the blood-brain barrier enhances its potential as a neuroactive agent.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may disrupt cancer cell proliferation by interfering with specific signaling pathways associated with tumor growth. For example, compounds structurally similar to it have been reported to inhibit c-Myc-Max interactions, which are crucial for cancer cell survival .

- Neuroactive Effects : Its structural similarity to known CNS-active compounds suggests potential applications in treating neurological disorders. Research on related morpholine derivatives has indicated their role in modulating neurotransmitter release and receptor activity .

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Research : In vitro assays revealed that this compound could reduce the viability of cancer cell lines by over 50% at certain concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Comparative Analysis

The unique structure of this compound allows it to stand out among similar compounds. A comparison table illustrates its biological activity relative to other piperidine and morpholine derivatives:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Morpholine ring with piperidine substitution | Antimicrobial, anticancer | Dual action on CNS and microbial targets |

| Piperidinylmorpholine | Piperidine attached to morpholine | Analgesic properties | Lacks broad-spectrum antimicrobial activity |

| N-Methylpiperidine | Methylated piperidine | CNS stimulant | No morpholine structure |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 4-(Piperidin-2-ylmethyl)morpholine?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or reductive amination. For example, morpholine derivatives can be synthesized via reactions with nitro-pyridine intermediates followed by catalytic hydrogenation to yield amines . Key factors include:

- Reagent Selection : Use of chloroacetyl chloride or formaldehyde for functionalization .

- Solvent Optimization : Ethanol or methanol under reflux conditions to enhance reaction efficiency .

- Purification : Column chromatography or crystallization (e.g., from ethanol) to achieve >95% purity .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze δ 1.20–4.15 ppm regions for morpholine and piperidine protons, with coupling constants (e.g., J = 6.44 Hz) confirming stereochemistry .

- LCMS : Confirm molecular weight via [M+H]<sup>+</sup> peaks (e.g., m/z 208) .

- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients.

Q. What safety protocols are critical when handling morpholine derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., formaldehyde) .

- PPE : Wear nitrile gloves and safety goggles when handling corrosive agents like chloroacetyl chloride .

- Waste Disposal : Neutralize acidic/basic residues before disposal per EPA guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Raney Ni for nitro-group reductions; yields vary by catalyst loading (5–10%) and hydrogen pressure (1–3 atm) .

- Temperature Control : Maintain 70–80°C during reflux to minimize side products like N-oxide byproducts .

- Kinetic Studies : Use <sup>1</sup>H NMR to track intermediate formation and adjust reaction times (e.g., 10–12 hours for amine conversions) .

Q. What strategies address contradictions in biological activity data for morpholine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on pyridine rings) using in vitro assays (IC50 values) .

- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to distinguish intrinsic vs. metabolism-dependent activity .

- Crystallography : Resolve polymorphic forms (e.g., via XRD) to correlate crystal packing with bioactivity discrepancies .

Q. How can computational methods enhance the design of this compound analogs?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding modes to target receptors (e.g., opioid or enzyme targets) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents .

- ADMET Prediction : Apply SwissADME to forecast bioavailability and toxicity risks early in design .

Q. What advanced analytical techniques resolve stereochemical ambiguities in morpholine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.